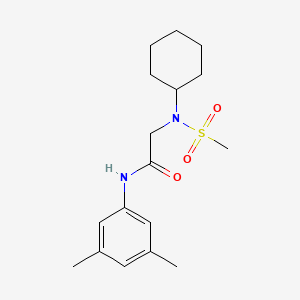
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegeneration. For example, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have a number of biochemical and physiological effects in various cell and animal models. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and to modulate various signaling pathways involved in cell survival, proliferation, and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that it has been extensively studied in vitro and in vivo, with a significant body of literature supporting its potential as a therapeutic agent. Additionally, it has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X.
Future Directions
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, which may have improved therapeutic properties. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, as well as its potential side effects and interactions with other drugs. Finally, more research is needed to determine the clinical efficacy of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X in humans, which will require further preclinical and clinical trials.
Synthesis Methods
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1,2-dihydro-5-acenaphthylenamine in the presence of a base such as triethylamine. The resulting intermediate can be further reacted with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been studied for its potential as a therapeutic agent in a number of different areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-tumor activity in vitro and in vivo, with potential applications in the treatment of breast cancer, lung cancer, and glioblastoma. In inflammation research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-inflammatory effects, with potential applications in the treatment of rheumatoid arthritis and other inflammatory diseases. In neurological research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have neuroprotective effects, with potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-13(5-10-16)12-19(23)22-18-11-8-15-7-6-14-2-1-3-17(18)20(14)15/h1-5,8-11H,6-7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGLKKGSORULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)


![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)

